3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

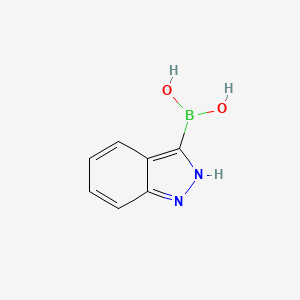

3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin ist eine Diazirinverbindung, die sich durch das Vorhandensein eines dreigliedrigen Rings mit zwei Stickstoffatomen und einem Kohlenstoffatom auszeichnet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin beinhaltet typischerweise die Reaktion von 2,2-Dimethoxyethylamin mit geeigneten Diazirinvorläufern unter kontrollierten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert, um die Bildung des Diazirinrings zu erleichtern. Der Prozess kann mehrere Schritte umfassen, einschließlich der Bildung von Zwischenverbindungen, die dann durch Cyclisierungsreaktionen in das Endprodukt umgewandelt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Reinigungsschritte wie Destillation oder Umkristallisation, um Verunreinigungen zu entfernen und die gewünschte Verbindung in reiner Form zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine typically involves the reaction of 2,2-dimethoxyethylamine with appropriate diazirine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the diazirine ring. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können den Diazirinring in andere funktionelle Gruppen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine oder andere reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Diazirinderivaten führen.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als photoreaktive Sonde bei der Untersuchung von molekularen Wechselwirkungen und Reaktionsmechanismen verwendet.

Biologie: Bei der Photoaffinitätsmarkierung eingesetzt, um Protein-Ligand-Wechselwirkungen zu untersuchen und Bindungsstellen zu identifizieren.

Medizin: Für die potenzielle Verwendung in der Arzneimittelentwicklung und als Werkzeug zur Untersuchung biologischer Pfade untersucht.

Industrie: In der Synthese komplexer organischer Verbindungen und in der Materialforschung eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin beinhaltet die Bildung reaktiver Zwischenprodukte bei Belichtung mit Licht oder anderen Reizen. Diese Zwischenprodukte können mit verschiedenen molekularen Zielstrukturen interagieren und zur Bildung kovalenter Bindungen mit Proteinen, Nukleinsäuren oder anderen Biomolekülen führen. Die an diesen Wechselwirkungen beteiligten Pfade hängen von der jeweiligen Anwendung und der Art der Zielmoleküle ab.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

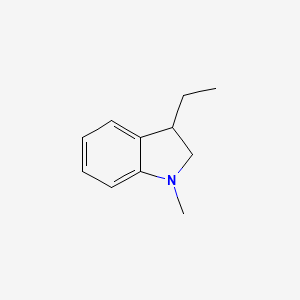

2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indol: Eine Verbindung mit einer ähnlichen 2,2-Dimethoxyethylgruppe, aber einer anderen Ringstruktur.

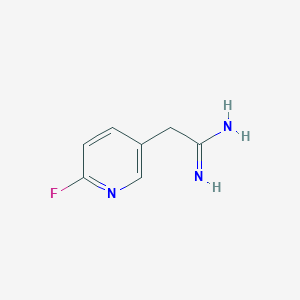

Imidazo[1,2-a]chinoxaline: Verbindungen mit ähnlichen funktionellen Gruppen, aber verschiedenen Kernstrukturen.

Einzigartigkeit

3-(2,2-Dimethoxyethyl)-3-methyl-3H-Diazirin ist einzigartig aufgrund seines Diazirinrings, der ihm einzigartige photoreaktive Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die eine präzise Steuerung von molekularen Wechselwirkungen und Markierungen erfordern.

Eigenschaften

Molekularformel |

C6H12N2O2 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

3-(2,2-dimethoxyethyl)-3-methyldiazirine |

InChI |

InChI=1S/C6H12N2O2/c1-6(7-8-6)4-5(9-2)10-3/h5H,4H2,1-3H3 |

InChI-Schlüssel |

WIHAWTZLTSJZCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(N=N1)CC(OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)

![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)